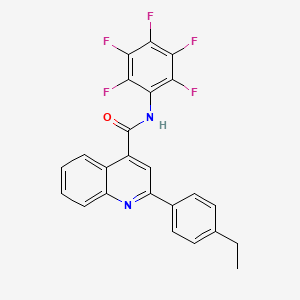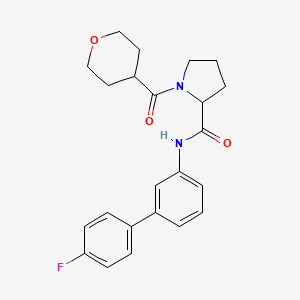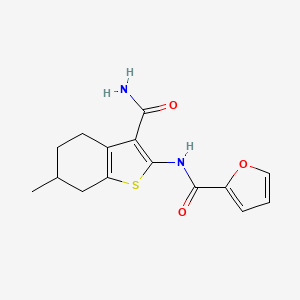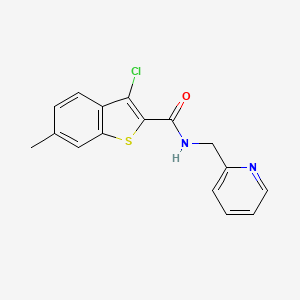
2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide
Overview
Description
2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, an ethyl-substituted phenyl group, and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pentafluorophenyl Group: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the quinoline derivative with pentafluorophenyl isocyanate under mild conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.
Materials Science: Due to its aromatic and fluorinated groups, the compound may be used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core can intercalate with DNA, while the pentafluorophenyl group can enhance binding affinity through fluorine interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(trifluoromethylphenyl)-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-pyridinecarboxamide
Uniqueness
2-(4-ethylphenyl)-N-(pentafluorophenyl)-4-quinolinecarboxamide is unique due to the combination of its quinoline core, which is known for its biological activity, and the pentafluorophenyl group, which enhances its chemical stability and binding properties. This combination makes it particularly valuable in drug design and materials science.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-(2,3,4,5,6-pentafluorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F5N2O/c1-2-12-7-9-13(10-8-12)17-11-15(14-5-3-4-6-16(14)30-17)24(32)31-23-21(28)19(26)18(25)20(27)22(23)29/h3-11H,2H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUYORGXVKJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{1-[(6-methoxy-2-naphthyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3882222.png)
![methyl 4-(aminocarbonyl)-5-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B3882229.png)
![3-isobutyl-N,1-dimethyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3882233.png)

![1-[3-(5-methyl-2-furyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3882239.png)

![N~4~-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3882243.png)
![N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-METHYLFURAN-2-CARBOXAMIDE](/img/structure/B3882259.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3882260.png)

![N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B3882282.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3882294.png)
![N-(3-hydroxy-3-phenylpropyl)-N,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3882298.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-(6-methyl-3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B3882307.png)
